Product packaging for 1H-Imidazo[4,5-d]pyridazine(Cat. No.:CAS No. 273-00-7)

1H-Imidazo[4,5-d]pyridazine

Cat. No.: B1609394
CAS No.: 273-00-7
M. Wt: 120.11 g/mol
InChI Key: UWZYICUGNHLGSA-UHFFFAOYSA-N
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Description

Context and Significance of Fused Heterocyclic Systems

Fused heterocyclic systems are complex molecular architectures composed of two or more heterocyclic rings that share an edge, and consequently, two or more atoms. fiveable.me These structures are of paramount importance in organic and medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. fiveable.me The fusion of different heterocyclic rings, such as an imidazole (B134444) and a pyridazine (B1198779) ring to form imidazo[4,5-d]pyridazine, creates unique electronic and steric properties that are not present in the individual constituent rings.

The significance of fused heterocycles stems from their diverse biological activities. Their rigid, planar structures are often ideal for intercalating into DNA, a mechanism that can lead to anticancer effects. nih.gov Furthermore, the arrangement of heteroatoms within the fused system allows for specific, multivalent interactions with biological targets like enzymes and receptors, enhancing the potency and selectivity of drug candidates. fiveable.meresearchgate.net The ability to systematically modify these scaffolds through various synthetic strategies allows chemists to fine-tune their pharmacokinetic and pharmacodynamic profiles. fiveable.me

Historical Overview of Imidazo[4,5-d]pyridazine Research

The exploration of imidazo[4,5-d]pyridazines has been a continuous, albeit evolving, field of study. Early research, dating back to the mid-20th century, focused on the fundamental synthesis and characterization of this and related fused heterocyclic systems. acs.org A significant portion of the initial work centered on creating nucleoside analogues, where the imidazo[4,5-d]pyridazine core mimics the natural purine (B94841) base of inosine. acs.org

More recently, research has intensified, driven by the discovery of potent biological activities. For instance, derivatives of imidazo[4,5-d]pyridazine have been investigated for their potential as anticancer agents, with some showing activity against various cancer cell lines. researchgate.net The scaffold has also been explored for its antiviral properties, particularly as inhibitors of viral enzymes like the West Nile Virus NTPase/helicase. researchgate.netasm.org Furthermore, certain derivatives have been synthesized and studied for their energetic properties, highlighting the diverse potential of this heterocyclic system. at.uarsc.org A notable development in the broader imidazopyridazine class was the approval of ponatinib, which features an imidazo[1,2-b]pyridazine (B131497) core, for the treatment of chronic myeloid leukemia, sparking further interest in related scaffolds. researchgate.net

General Structural Characteristics and Isomeric Considerations of the Imidazo[4,5-d]pyridazine Scaffold

The 1H-imidazo[4,5-d]pyridazine molecule is a bicyclic aromatic compound with the chemical formula C₅H₄N₄. nih.gov It consists of an imidazole ring fused to a pyridazine ring. This fusion results in a planar structure with a unique distribution of nitrogen atoms, which are key to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₅H₄N₄
Molecular Weight120.11 g/mol
IUPAC NameThis compound
PubChem CID5370875

Isomerism is a critical consideration for the imidazopyridazine system. The fusion of an imidazole and a pyridazine ring can result in three distinct isomers:

Imidazo[4,5-c]pyridazine : The imidazole ring is fused to the 3 and 4 positions of the pyridazine ring.

Imidazo[4,5-d]pyridazine : The imidazole ring is fused to the 4 and 5 positions of the pyridazine ring. This isomer is structurally very similar to the purine ring system found in nucleic acids. rsc.org

Imidazo[1,2-b]pyridazine : The imidazole ring is fused across the 1 and 2 positions of the pyridazine ring, resulting in a bridged-ring system with a shared nitrogen atom. rsc.org

Among these, imidazo[1,2-b]pyridazines have been the most extensively studied, while research on imidazo[4,5-d]pyridazines and imidazo[4,5-c]pyridazines is comparatively less developed but gaining momentum due to their close structural analogy to purines. rsc.org

The specific placement of the hydrogen atom on one of the nitrogen atoms of the imidazole ring leads to tautomerism in this compound. This is an important feature that can influence its binding to biological targets. The structural characteristics, including the potential for hydrogen bonding and π-π stacking interactions, are crucial for the diverse applications of this compound and its derivatives. at.ua

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4 B1609394 1H-Imidazo[4,5-d]pyridazine CAS No. 273-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[4,5-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-4-5(2-9-8-1)7-3-6-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZYICUGNHLGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418680, DTXSID801310323
Record name 1H-Imidazo[4,5-d]pyridazine
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URL https://comptox.epa.gov/dashboard/DTXSID40418680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Imidazo[4,5-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-00-7, 34392-27-3
Record name 1H-Imidazo[4,5-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Imidazo[4,5-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Imidazo 4,5 D Pyridazine and Its Derivatives

Classical Synthetic Approaches

Classical methods for constructing the 1H-imidazo[4,5-d]pyridazine scaffold often rely on condensation reactions to form the fused heterocyclic system. These approaches provide a foundational framework for accessing the core structure, which can then be further elaborated to introduce various functionalities and create a diverse range of derivatives.

Condensation Reactions for the Formation of the Imidazo[4,5-d]pyridazine Core

The formation of the this compound ring system is frequently achieved through condensation reactions involving appropriately substituted imidazole (B134444) or pyridazine (B1198779) precursors. A common strategy involves the reaction of a diamino-substituted precursor with a dicarbonyl compound or its equivalent. For instance, the condensation of 2-aminopyridazine with formamide (B127407) at high temperatures can be employed to construct the imidazo[4,5-d]pyridazin-4-amine core. Another approach involves the cyclization of 4,5-dicyano-2-aminoimidazole with hydrazine (B178648) hydrate (B1144303) under reflux conditions to yield this compound-2,4,7-triamine. at.ua The reaction of 1,4-dicarbonyl compounds with hydrazine is a general method for forming pyridazine rings, which can be a key step in building the fused imidazo[4,5-d]pyridazine system. dur.ac.uk These condensation reactions are fundamental to creating the core heterocyclic structure, upon which further modifications can be made.

PrecursorsReagents/ConditionsProduct
2-AminopyridazineFormamide, high temperature1H-Imidazo[4,5-d]pyridazin-4-amine
4,5-Dicyano-2-aminoimidazoleHydrazine hydrate, refluxThis compound-2,4,7-triamine at.ua
1,4-Dicarbonyl compoundsHydrazinePyridazine ring system dur.ac.uk

Multi-Step Synthesis Strategies for Imidazo[4,5-d]pyridazine Nucleosides and Analogs

The synthesis of nucleoside analogs of this compound is of particular interest due to their potential as antiviral and anticancer agents. These multi-step strategies often involve the initial synthesis of a glycosylated imidazole precursor followed by the construction of the pyridazine ring.

The synthesis of this 2'-deoxy nucleoside analog has been reported in a five-step sequence starting from methyl 1-(β-D-ribofuranosyl)imidazo-4,5-dicarboxylate. mdpi.comsciforum.net The key steps involve the protection of the 3' and 5'-hydroxyl groups, followed by the deoxygenation of the 2'-hydroxyl group. Subsequent deprotection and ring closure with hydrazine hydrate afford the target compound. mdpi.comsciforum.net

A detailed synthetic pathway commences with the protection of the 3',5'-hydroxyl groups of methyl 1-(β-D-ribofuranosyl)imidazo-4,5-dicarboxylate using a bis-silylating agent. mdpi.comsciforum.net This protected intermediate is then converted to a 2'-thionocarbonate derivative. mdpi.comsciforum.net Radical reduction of the thionocarbonate with tri-n-butyltin hydride yields the 2'-deoxy derivative. mdpi.comsciforum.net Following the reduction, the silyl (B83357) protecting groups are removed using tetra-n-butylammonium fluoride (B91410) to give methyl 1-(2'-deoxy-β-D-ribofuranosyl)imidazole-4,5-dicarboxylate. mdpi.com The final step involves the cyclization of this imidazole precursor with hydrazine hydrate to furnish 1-(2'-Deoxy-β-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione. mdpi.com

Starting MaterialKey StepsFinal Product
Methyl 1-(β-D-ribofuranosyl)imidazo-4,5-dicarboxylate1. 3',5'-Hydroxyl protection (silylation)2. 2'-Thionocarbonate formation3. Radical deoxygenation (tri-n-butyltin hydride)4. Silyl deprotection (TBAF)5. Cyclization with hydrazine hydrate1-(2'-Deoxy-β-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione mdpi.comsciforum.net

The synthesis of this 2'-O-methylated nucleoside analog also begins with methyl 1-(β-D-ribofuranosyl)imidazo-4,5-dicarboxylate and is accomplished in four steps. nih.govdntb.gov.uaresearchgate.net The 3',5'-hydroxyl groups are first protected with a silylating agent. nih.govdntb.gov.uaresearchgate.net The subsequent step is the methylation of the 2'-hydroxyl group using methyl iodide in the presence of silver oxide to yield the 2'-O-methyl derivative. nih.gov Deprotection of the silyl groups is then carried out, followed by treatment with hydrazine to effect the ring closure and form the desired product. nih.govdntb.gov.uaresearchgate.net

Starting MaterialKey StepsFinal Product
Methyl 1-(β-D-ribofuranosyl)imidazo-4,5-dicarboxylate1. 3',5'-Hydroxyl protection (silylation)2. 2'-O-methylation (methyl iodide, silver oxide)3. Silyl deprotection4. Cyclization with hydrazine1-(2'-O-Methyl-β-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione nih.govdntb.gov.uaresearchgate.net

Two 2'-C-methyl-β-D-ribofuranosylimidazo[4,5-d]pyridazine derivatives have been synthesized to evaluate their potential antiviral properties. tandfonline.comscilit.comtandfonline.com One of the target compounds, 4-Amino-1-(2-C-methyl-β-D-ribofuranosyl)imidazo[4,5-d]pyridazine, was synthesized via direct glycosylation of imidazo[4,5-d]pyridazin-4-one with 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose. tandfonline.com This coupling reaction utilized 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as coupling agents. tandfonline.com The resulting product was then subjected to chlorination followed by ammonolysis to yield the desired 2'-C-methyl-2-aza-3-deazaadenosine analogue. tandfonline.com

The synthesis of N4-substituted imidazo[4,5-d]pyridazine nucleosides has been achieved using 4-chloro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazo[4,5-d]pyridazine as a key intermediate. acs.org This 4-chloro analogue serves as a synthon for introducing various substituents at the N4-position through nucleophilic displacement reactions. acs.org The reactivity of this chloro group allows for the synthesis of a variety of 4-substituted nucleosides by treatment with an excess of the desired amine in ethanol. acs.org Interestingly, the 4-chloro group on the imidazo[4,5-d]pyridazine ring system was found to be less reactive towards nucleophilic displacement compared to its v-triazolo[4,5-d]pyridazine counterpart. acs.org This differential reactivity allows for convenient deacetylation of the ribose moiety without the loss of the chloro substituent. acs.org

Modern Synthetic Strategies

Contemporary synthetic approaches have focused on improving efficiency, atom economy, and the ability to generate diverse libraries of imidazo[4,5-d]pyridazine derivatives. These strategies often employ advanced catalytic systems and reaction conditions to achieve desired chemical transformations.

Metal-Catalyzed Coupling Reactions for Imidazo[4,5-d]pyridazine Systems

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic scaffolds, including the imidazo[4,5-d]pyridazine system. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

Palladium-catalyzed reactions have been particularly prominent. For instance, the Suzuki-Miyaura coupling has been utilized for the arylation of imidazo[4,5-d]pyridazine cores. researchgate.net Similarly, palladium catalysis has been employed in one-pot tandem reactions, such as carbamoyl (B1232498) chloride amination followed by intramolecular urea (B33335) cyclization, to synthesize imidazo[4,5-d]pyridine-2-ones. beilstein-journals.org In some cases, specific ligands like Xantphos are used to control the regioselectivity and efficiency of these couplings. researchgate.netbeilstein-journals.org

Copper-catalyzed reactions also play a crucial role. nih.govclockss.org For example, copper catalysts have been used in the synthesis of C-3 coupled imidazo[1,2-a]pyridine (B132010) systems through a double-oxidative cross-dehydrogenative coupling procedure. beilstein-journals.orgnih.gov The reactivity in these coupling reactions can be influenced by the nature of the halogen substituent, with iodo-substituted derivatives often reacting faster than their bromo or chloro counterparts. beilstein-journals.orgnih.gov

Nickel-catalyzed couplings, while less common for this specific heterocycle, have been reported for related systems like the Suzuki-Miyaura coupling of aryl mesylates. clockss.org The choice of metal catalyst, ligand, base, and solvent are all critical parameters that need to be optimized for each specific transformation to achieve high yields and selectivity. clockss.org

Table 1: Examples of Metal-Catalyzed Reactions in Imidazopyridine Synthesis

Catalyst System Reaction Type Substrates Product Type Reference
Pd(OAc)2 / Xantphos Buchwald-Hartwig Cross-Coupling 2-halo imidazo[4,5-b]pyridines, pyridone nucleophiles C2-substituted imidazo[4,5-b]pyridines researchgate.net
Palladium Catalyst One-pot Tandem Carbamoyl Chloride Amination/Intramolecular Urea Cyclization Diaminopyridines, Carbamoyl Chlorides Imidazo[4,5-b]pyridine-2-ones beilstein-journals.org
Copper Catalyst Double-Oxidative Cross-Dehydrogenative Coupling Aldehydes, Imidazo[1,2-a]pyridines C-3 Coupled Imidazo[1,2-a]pyridines beilstein-journals.orgnih.gov
NiCl2 / Ligand Suzuki-Miyaura Coupling 2-bromonaphthalene, phenylboronic acid 2-phenylnaphthalene clockss.org

Microwave-Assisted Synthesis of Imidazo[4,5-d]pyridazine Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. This method has been successfully applied to the synthesis of various imidazopyridine derivatives. bohrium.commdpi.comsci-hub.se

The key advantages of microwave irradiation include rapid heating, which can significantly reduce reaction times from hours to minutes, and often leads to cleaner reactions with fewer side products. bohrium.comsci-hub.se For instance, the condensation of fluorinated carboxylic acids with pyridinediamines to form fluoroalkyl-azabenzimidazoles has been achieved in high yields (54%–99%) using microwave assistance. mdpi.com Similarly, the reaction of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids on a silica (B1680970) gel support under microwave irradiation provides a fast route to 2-substituted imidazo[4,5-b]pyridines. mdpi.com

Microwave-assisted synthesis has also been employed in one-pot procedures. An efficient one-pot Michael addition-cyclization reaction for the synthesis of 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridines has been developed using anhydrous iron(III)chloride as a catalyst under microwave irradiation. bohrium.com This protocol allows for the synthesis of a diverse range of derivatives in high yields with short reaction times. bohrium.com Furthermore, the synthesis of pyridylimidazo[1,5-a]pyridine derivatives and their subsequent quaternization have been achieved using a one-pot microwave-assisted cycloaddition, providing products in yields exceeding 80%. mdpi.com

One-Pot and Multicomponent Reactions in Imidazo[4,5-d]pyridazine Scaffold Construction

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. beilstein-journals.orgresearchgate.net These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. beilstein-journals.org

Several MCRs have been developed for the synthesis of imidazo[4,5-d]pyridazine and related imidazopyridine scaffolds. A notable example is the three-component reaction of 2-aminopyridines, isatins, and isocyanides to assemble tetracyclic fused imidazo[1,2-a]pyridines. beilstein-journals.org This reaction proceeds through a Groebke–Blackburn–Bienaymé reaction followed by a retro-aza-ene reaction and subsequent nucleophilic cyclization. beilstein-journals.org

Another approach involves a one-pot, three-component reaction between an aldehyde, 2-aminopyridine, and a terminal alkyne, catalyzed by copper iodide and a silica-supported Brønsted acid, to yield imidazo[1,2-a]pyridines substituted at both the 2 and 3 positions. sci-hub.se Furthermore, a one-pot multicomponent synthesis of imidazopyridazine-based N-phenylbenzamides has been described, utilizing dimethyl phthalate, substituted anilines, and pyridazine-4,5-diamine. researchgate.net This reaction, catalyzed by phosphoric acid in glycerol, provides the desired products in high yields within a short reaction time. researchgate.net A one-pot strategy has also been developed for the transformation of lignin (B12514952) β-O-4 model compounds into imidazo[1,2-a]pyridines. nih.gov

Table 2: Overview of One-Pot and Multicomponent Reactions for Imidazopyridine Synthesis

Reaction Type Reactants Catalyst/Conditions Product Reference
Three-component reaction 2-aminopyridines, isatins, isocyanides HClO4, n-butyl alcohol, reflux Tetracyclic fused imidazo[1,2-a]pyridines beilstein-journals.org
Three-component reaction Aldehyde, 2-aminopyridine, terminal alkyne Copper iodide, silica-supported Brønsted acid 2,3-disubstituted imidazo[1,2-a]pyridines sci-hub.se
Multicomponent synthesis Dimethyl phthalate, substituted anilines, pyridazine-4,5-diamine Phosphoric acid, glycerol Imidazopyridazine-based N-phenylbenzamides researchgate.net
One-pot transformation Lignin β-O-4 model compounds, 2-aminopyridine Pd/C, NaBH4, I2 Imidazo[1,2-a]pyridines nih.gov

Regioselective Synthesis and Isomer Control in Imidazo[4,5-d]pyridazine Chemistry

The regioselective synthesis of imidazo[4,5-d]pyridazine derivatives is crucial as the position of substituents can significantly impact their biological activity and physical properties. Control over isomer formation is a key challenge in the synthesis of these heterocycles.

One strategy for achieving regioselectivity involves the use of protecting groups. For example, N3-MEM-protected imidazo[4,5-b]pyridines have been shown to undergo efficient C2-functionalization via direct C–H arylation. rsc.org This allows for the selective introduction of aryl groups at the C2 position. Iterative functionalization can then be used to produce 2,6- and 2,7-disubstituted derivatives from common intermediates. rsc.org

The choice of starting materials and reaction conditions can also direct the regioselectivity. The reductive amination of 2,3-diaminopyridine (B105623) with aldehydes has been shown to predominantly yield N-3 alkylated products, which can then be used for the regioselective synthesis of N-1 substituted imidazo[4,5-b]pyridines. researchgate.net Conversely, using 2-formamido-3-aminopyridine as an intermediate allows for the synthesis of either N-1 or N-3 substituted imidazo[4,5-b]pyridines depending on the reaction conditions. researchgate.net Reductive amination with this intermediate affords N-1 substituted products, while reaction with alkyl halides in the presence of a base yields N-3 substituted derivatives. researchgate.net

Furthermore, in the N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives, the regioselectivity (N-1 vs. N-3) has been found to be influenced by the substituent at the C-2 position and the nature of the alkylating agent. researchgate.net DFT calculations have suggested that this regioselectivity is governed by a "steric approach control" in an SN2 mechanism. researchgate.net A highly efficient and clean procedure for the synthesis of the imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine (B167233) in an environmentally benign water-isopropanol medium has also been reported, highlighting a tandem reaction approach. acs.org

Chemical Reactivity and Derivatization of 1h Imidazo 4,5 D Pyridazine

Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[4,5-d]pyridazine Ring System

The electronic nature of the imidazo[4,5-d]pyridazine ring, characterized by the presence of four nitrogen atoms, makes it generally electron-deficient. This influences its susceptibility to electrophilic and nucleophilic attack.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a prominent reaction for suitably activated imidazo[4,5-d]pyridazine derivatives. The presence of good leaving groups, such as halogens, ortho and para to the ring nitrogens, facilitates these reactions. For instance, in fluorinated derivatives like 4,7-difluoro-2-phenyl-1H-imidazo[4,5-d]pyridazine, the fluorine atoms can be displaced by various nucleophiles. dur.ac.ukworktribe.com The reaction with two equivalents of a nucleophile, such as n-butylamine or sodium methanethiolate, leads to the disubstituted product where both fluorine atoms are replaced. dur.ac.uk

A similar pattern is observed in the related 4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine, where the chloro group can be substituted by nucleophiles. researchgate.net Treatment of 1-benzyl-4,7-dichloroimidazo[4,5-d]pyridazine with a variety of nucleophilic reagents results in the substitution of the C4-chloro group, leading to a series of 1-benzyl-4-substituted-7-chloroimidazo[4,5-d]pyridazines. researchgate.net

Vicarious Nucleophilic Substitution (VNS) of hydrogen has also been applied as a method to functionalize related nitroimidazoles, which are precursors for imidazopyridinones, indicating a potential route for introducing substituents onto the imidazo[4,5-d]pyridazine core. researchgate.net

Electrophilic Substitution: Due to the electron-deficient nature of the pyridazine (B1198779) and imidazole (B134444) rings, classical electrophilic aromatic substitution reactions on the carbon atoms of the 1H-imidazo[4,5-d]pyridazine ring are generally difficult and not commonly reported. The ring nitrogen atoms are more likely to be the initial sites of electrophilic attack. However, functionalization can be achieved through other means, such as the C3-H alkylation of the related imidazo[1,2-a]pyridine (B132010) scaffold under Lewis acid-catalyzed conditions, which proceeds with the electron-rich C3 position. nih.gov

Alkylation Reactions and Their Regioselectivity in Imidazo[4,5-d]pyridazine Derivatives

Alkylation, particularly N-alkylation, is a fundamental method for derivatizing the imidazo[4,5-d]pyridazine system. The presence of multiple nitrogen atoms leads to the possibility of forming different regioisomers, and the outcome of the reaction is often influenced by the reaction conditions, the nature of the alkylating agent, and the substitution pattern on the heterocyclic core.

The tautomeric nature of the imidazole ring (see section 3.3) means that alkylation can potentially occur on N-1 or N-3. Furthermore, the pyridazine nitrogens (N-5 and N-6) can also be sites of alkylation.

A key example is the glycosylation (a specific form of alkylation) of imidazo[4,5-d]pyridazin-4(5H)-one. When unsubstituted at the N-5 position, ribosylation using the Vorbrüggen procedure occurs at the N-6 position of the pyridazine ring. researchgate.net However, if the N-5 position is protected with a benzyloxymethyl group, the same reaction yields a separable mixture of N-1 and N-3 ribosylated isomers. researchgate.net This demonstrates a significant directing effect of substituents on the regioselectivity of alkylation.

In the related imidazo[4,5-b]pyridine system, alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides under phase transfer catalysis conditions typically yields a mixture of N3 and N4 regioisomers. mdpi.com The structural elucidation of these isomers often requires advanced NMR techniques such as 2D-NOESY to determine the exact site of alkylation by observing through-space correlations between the newly introduced alkyl group's protons and the protons on the heterocyclic ring. fabad.org.tr

Table 1: Regioselectivity in the Glycosylation of Imidazo[4,5-d]pyridazin-4(5H)-one Derivatives

Starting Material Reaction Conditions Site of Glycosylation Reference
Imidazo[4,5-d]pyridazin-4(5H)-one Vorbrüggen procedure N-6 researchgate.net
5-Benzyloxymethyl-imidazo[4,5-d]pyridazin-4(5H)-one Vorbrüggen procedure N-1 and N-3 (mixture) researchgate.net

Tautomeric Equilibria and Their Influence on Reactivity in Imidazo[4,5-d]pyridazine

This compound and its derivatives can exist in different tautomeric forms due to the prototropic nature of the N-H bond in the imidazole ring. The hydrogen atom can reside on either the N-1 or the N-3 atom, leading to an equilibrium between 1H- and 3H-imidazo[4,5-d]pyridazine. The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of substituents on the ring system. mdpi.comsemanticscholar.org

This tautomerism has a direct and significant impact on the chemical reactivity of the scaffold, particularly in reactions like N-alkylation. As the neutral molecule exists as a mixture of tautomers, alkylation can occur at multiple nitrogen sites, leading to a mixture of products. mdpi.com For example, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is affected by the tautomeric equilibrium, resulting in alkylation at both the N3 position of the imidazole ring and the N4 nitrogen of the pyridine (B92270) ring. mdpi.com

Furthermore, in substituted derivatives such as 1,4-dihydroxypyridazino[4,5-d]pyridazine, more complex tautomeric equilibria involving keto-enol forms (lactam-lactim) are possible. rsc.org Studies on this compound and its N-methyl derivative using spectroscopic methods (IR, UV) and reactions with diazomethane (B1218177) have been conducted to investigate this behavior. rsc.org Understanding and controlling these equilibria are crucial for achieving regioselective synthesis of specific isomers.

Functional Group Interconversions on the Imidazo[4,5-d]pyridazine Scaffold (e.g., Thiation, Ammonolysis)

A variety of functional group interconversions can be performed on the imidazo[4,5-d]pyridazine scaffold to access a wider range of derivatives. These transformations are crucial for building molecular diversity and for the synthesis of target compounds, particularly nucleoside analogues.

Thiation and Ammonolysis: A well-documented and synthetically useful sequence involves the conversion of an oxo group at the C4 position into an amino group. This is typically achieved through a multi-step process. For example, 4-oxo nucleoside derivatives of imidazo[4,5-d]pyridazine can be converted to their corresponding 4-thioxo (thione) analogues. researchgate.netscilit.comresearchgate.net This thiation step is a key interconversion. The resulting thione is then often S-methylated to form a more reactive methylthio intermediate. This intermediate is subsequently displaced by ammonia (B1221849) in a process known as ammonolysis, yielding the desired 4-amino derivative. researchgate.netscilit.com This sequence has been successfully used to prepare 4-amino nucleosides of imidazo[4,5-d]pyridazine. researchgate.net

Dehalogenation: Another important functional group interconversion is the removal of halogen atoms. For instance, the 7-chloro group in 1-benzyl-4-substituted-7-chloroimidazo[4,5-d]pyridazines can be removed by reduction, for example, using sodium in liquid ammonia, to yield the corresponding 4-substituted imidazo[4,5-d]pyridazines. researchgate.net

Table 2: Examples of Functional Group Interconversions

Starting Functional Group Reagent(s) Product Functional Group Purpose Reference(s)

Spectroscopic and Structural Characterization of 1h Imidazo 4,5 D Pyridazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including the nuanced frameworks of 1H-Imidazo[4,5-d]pyridazine derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to characterize the core structure and substituent groups of imidazo[4,5-d]pyridazine derivatives. In ¹H NMR spectra, the chemical shifts of protons attached to the heterocyclic rings provide valuable information about the electronic environment. For instance, in a series of synthesized 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines, the aromatic proton signals were observed in the range of δ 5.00–9.41 ppm. nih.gov For 1-(2′-deoxy-α-d-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)dione, the imidazole (B134444) proton appears as a singlet at δ 8.48 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazo[4,5-d]pyridazine ring system are indicative of their hybridization and neighboring atoms. For example, in some tetracyclic imidazo[4,5-b]pyridine derivatives, the (hetero)aryl carbon nuclei are located at δ 94.6–162.2 ppm. nih.gov

Interactive Table: ¹H and ¹³C NMR Data for Selected Imidazo[4,5-d]pyridazine Derivatives

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Reference
5-(4-Bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one 4.32 (s, 1H, NH), 6.40 (s, 1H, NH), 6.82 (s, 1H, pyridazine-H), 7.66–8.35 (m, 9 H, Ar-H)Not specified nih.gov
1-(2′-deoxy-α-d-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)dione 8.48 (s, 1H, imidazole), 6.80 (d, 1H, J = 6.3 Hz, 1′-H), 4.28 (m, 1H, 4′-H), 4.24 (m, 1H, 3′-H), 3.43 (t, 2H, J = 4.2 Hz, 5′-H), 2.69 (dt, 1H, J = 14.4 and 6.3 Hz, 2′β-H), 2.19 (d, 1H, J = 14.4 Hz, 2′α-H)Not specified nih.gov

For more complex derivatives, such as nucleosides, advanced NMR techniques are indispensable for unambiguously determining the site of glycosylation. Two-dimensional (2D) NMR experiments, including Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful.

HMBC experiments reveal long-range couplings between protons and carbons (typically 2-3 bonds), which can establish connectivity across heteroatoms like nitrogen. This is crucial for identifying which nitrogen atom of the imidazo[4,5-d]pyridazine ring is attached to the sugar moiety. nih.govipb.pt NOESY experiments, on the other hand, detect through-space interactions between protons that are in close proximity, providing information about the stereochemistry and conformation of the molecule, including the relative orientation of the sugar and the heterocyclic base. nih.gov The combination of these techniques, along with spin-lattice relaxation time (T1) measurements of the base protons, has been successfully used to assign the glycosylation sites of imidazo[4,5-d]pyridazine nucleosides. scilit.com

Mass Spectrometry for Molecular Characterization of Imidazo[4,5-d]pyridazine Derivatives

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of imidazo[4,5-d]pyridazine derivatives. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these compounds, often revealing the protonated molecular ion [M+H]⁺. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a synthesized compound. nih.govresearchgate.net

The fragmentation patterns observed in the mass spectrum can also provide structural information. chemguide.co.uklibretexts.org By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule. sapub.orgnih.gov For instance, the mass spectrum of 5-(4-bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one shows the molecular ion peak at m/z 381 and a characteristic M+2 peak at m/z 383 due to the presence of the bromine atom. nih.gov

Interactive Table: Mass Spectrometry Data for Selected Imidazo[4,5-d]pyridazine Derivatives

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)Reference
5-(4-Bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one MS381 (M⁺), 383 (M⁺+2)Not specified nih.gov
1-(2′-deoxy-α-d-ribofuranosyl)imidazole-4,5-dicarboxhydrazide Fast-atom bombardment269.0872 ([M+H]⁺)Not specified nih.gov

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. asianpubs.org The IR spectrum of an imidazo[4,5-d]pyridazine derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

For example, the N-H stretching vibrations in the imidazole ring typically appear in the region of 3100-3500 cm⁻¹. nih.gov Carbonyl (C=O) stretching vibrations, if present in a substituted derivative, will give rise to a strong absorption band around 1680-1720 cm⁻¹. nih.gov The presence of a cyano (C≡N) group would be indicated by a sharp absorption band in the range of 2220-2260 cm⁻¹. nih.gov The analysis of these characteristic frequencies provides confirmatory evidence for the successful synthesis of the target molecule.

Interactive Table: Characteristic IR Absorption Bands for Imidazo[4,5-d]pyridazine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching3142-3220 nih.gov
C=OStretching1688 nih.gov
C=NStretching1675 asianpubs.org
C≡NStretching2221-2222 nih.gov

X-ray Crystallography and Diffraction Studies of this compound Compounds

For instance, the crystal structure of 1H-imidazo[4,5-c]pyridine revealed that the molecules are organized in hydrogen-bonded chains. nih.gov In another study, single-crystal X-ray diffraction of an imidazo[4,5-c]pyridine derivative confirmed its chemical structure. nih.gov The thiazolo[4,5-c]pyridazine derivative, 7m, was subjected to X-ray crystallographic analysis to confirm its structure and establish that only the (Z)-isomer was formed. nih.gov

Computational and Theoretical Investigations of 1h Imidazo 4,5 D Pyridazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Imidazo[4,5-d]pyridazine

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to understand the electronic properties, stability, and reactivity of imidazo[4,5-d]pyridazine and its derivatives.

DFT calculations are used to model the electron density and predict nucleophilic or radical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. scirp.org For instance, in a study of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, a related isomer, the HOMO-LUMO energy gap was calculated to be 1.6731 eV, with HOMO and LUMO energies of -4.0238 eV and -2.3507 eV, respectively. iucr.org Such calculations help in understanding the charge transfer within the molecule. researchgate.net

Electron density-based local reactivity descriptors like Fukui functions are also calculated to identify the most probable sites for chemical reactions within the molecule. researchgate.net Analysis of the molecular electrostatic potential (MEP) reveals the regions most susceptible to nucleophilic and electrophilic attack. scirp.org For example, in imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, MEP analysis showed that the nitrogen atoms of the 6-π electron system, along with oxygen and sulfur atoms, are the primary nucleophilic sites. scirp.org For derivatives of 4-(Allylthio)-1H-imidazo(4,5-d)pyridazin-7-yl hydrosulfide (B80085), DFT can be used to focus on the HOMO-LUMO gaps and Mulliken charges to pinpoint reactive sites.

Theoretical studies on related imidazo[4,5-b]pyridine derivatives have utilized the B3LYP method with basis sets like 6-31G(d,p) or 6-311G+(d,p) to optimize molecular structures and analyze global and local reactivities. iucr.orgresearchgate.netresearch-nexus.net These computational approaches provide a foundational understanding of how these compounds might behave in various chemical environments. research-nexus.net

Table 1: Examples of DFT-Calculated Parameters for Imidazo-Pyridine Derivatives
CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridineB3LYP/6-311G(d,p)-4.0238-2.35071.6731 iucr.org
Imidazo[1,2-a]pyridine N-acylhydrazone derivativesB3LYP/6-31+G(d,p)--- scirp.org

Molecular Docking Studies for Ligand-Target Interactions of Imidazo[4,5-d]pyridazine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as an imidazo[4,5-d]pyridazine derivative, might interact with a biological target, typically a protein or enzyme.

For derivatives of 1H-Imidazo[4,5-d]pyridazine, molecular docking studies have been proposed to simulate interactions with biological targets like cysteine proteases. Software such as AutoDock Vina can be used for these simulations, with the results often validated by comparison with experimental data like IC₅₀ values. These studies suggest that imidazo[4,5-d]pyridazine compounds can fit effectively within the active sites of target proteins, leading to the inhibition of their function.

While specific docking studies on this compound are not extensively detailed in the provided results, research on the closely related imidazo[4,5-b]pyridine scaffold is more common and provides valuable insights. For example, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were evaluated as potential inhibitors of the enzyme decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) from Mycobacterium tuberculosis. nih.govd-nb.info Docking studies using the Maestro molecular modeling interface showed promising interactions with residues in the enzyme's active site, comparing favorably with known reference inhibitors. d-nb.info Similarly, in-silico docking was used to design [1H,3H] imidazo[4,5-b]pyridines as potential inhibitors of lumazine (B192210) synthase, another target in Mycobacterium tuberculosis. nih.gov These studies investigate various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for stabilizing the ligand-receptor complex. nih.gov

Table 2: Examples of Molecular Docking Studies on Imidazo-Pyridine Derivatives
Compound ClassBiological TargetKey FindingsReference
4-(Allylthio)-1H-imidazo(4,5-d)pyridazin-7-yl hydrosulfide derivativesCysteine proteases (e.g.)Proposed to fit well within active sites, inhibiting protein function.
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivativesDprE1 enzyme (M. tuberculosis)Showed promising interactions with active site residues; identified potent analogues. nih.govd-nb.info nih.govd-nb.info
[1H,3H] Imidazo[4,5-b]pyridine analoguesLumazine synthase (M. tuberculosis)Identified best-fit ligands based on H-bonding, hydrophobic, and aromatic interactions. nih.gov nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[4,5-d]pyridazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. tandfonline.com These models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and optimizing lead structures. tandfonline.com

While specific QSAR studies focused solely on this compound derivatives are not prominent in the available research, the methodology has been applied to related heterocyclic systems, illustrating its potential. For instance, QSAR studies have been performed on imidazo[1,2-α]pyridines and imidazo[4,5-b]pyridine derivatives to model their inhibitory activity against various biological targets. tandfonline.comresearchgate.net

The general workflow of a QSAR study involves several steps:

Data Set Collection: A series of compounds with known chemical structures and measured biological activities (e.g., IC₅₀ values) is compiled. tandfonline.com

Descriptor Calculation: The 3D structures of the molecules are optimized, often using DFT methods. researchgate.net A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated using specialized software. researchgate.net

Model Building: Statistical methods, such as Genetic Algorithm-Multiple Linear Regression (GA-MLR), are used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with the biological activity. tandfonline.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using cross-validation techniques (like leave-one-out) and an external test set of compounds not used in the model's creation. researchgate.net

For example, a QSAR study on imidazo[4,5-b]pyridine derivatives as anticancer agents used GA-MLR and backpropagation artificial neural network (BP-ANN) techniques to develop predictive models. researchgate.net Such studies help to identify the key structural features that influence the compound's activity. d-nb.info

Advanced Computational Methods in Imidazo[4,5-d]pyridazine Research (e.g., Hirshfeld Surface Analysis, Density Overlap Indicator Analysis, Monte Carlo Simulations)

Beyond DFT and docking, more advanced computational techniques are being used to gain deeper insights into the properties of imidazo[4,5-d]pyridazine and its analogs.

Density Overlap Indicator (DORI) Analysis: DORI is another tool for visualizing and quantifying both covalent and non-covalent interactions. It is particularly useful for identifying ionic bonds, hydrogen bonds, and π-π stacking interactions. For this compound-2,4,7-triamine perchlorate (B79767), DORI analysis confirmed that these interactions are responsible for the compound's high density and stability. at.uaresearchgate.net The visualization shows conjugated units within the imidazole (B134444) and pyridazine (B1198779) rings and reveals strong π-π interactions and hydrogen bonding. at.ua

Monte Carlo (MC) Simulations: MC simulations are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. ibm.com In materials science and chemistry, they can be used to model complex systems and phenomena. For example, MC simulations have been used to study the adsorption behavior of imidazo[4,5-b]pyridine derivatives on metal surfaces to evaluate their potential as corrosion inhibitors. research-nexus.netuctm.edu The simulations calculate the adsorption energy of the compound on the surface, indicating the strength of the interaction. uctm.edu Studies on these related isomers found a significant tendency for them to adsorb onto iron surfaces, suggesting their utility in corrosion protection. research-nexus.netuctm.edu

Biological Activities and Medicinal Chemistry of 1h Imidazo 4,5 D Pyridazine Derivatives

Anticancer Potential of Imidazo[4,5-d]pyridazine Compounds

The imidazo[4,5-d]pyridazine core is a prominent feature in the design of novel anticancer agents. ontosight.ai Derivatives have shown the ability to inhibit the growth of various cancer cells and interact with specific molecular targets crucial to cancer progression.

Derivatives of imidazo[4,5-d]pyridazine have demonstrated significant antiproliferative effects across a spectrum of human cancer cell lines. For instance, certain bromo-substituted imidazo[4,5-b]pyridine derivatives bearing a 4-cyanophenyl group have shown potent inhibition of HeLa (cervical cancer), SW620 (colon carcinoma), and HepG2 (liver cancer) cell lines, with IC50 values ranging from 1.8 to 3.2 μM. mdpi.com Further studies highlighted that compounds with an unsubstituted amidino or a 2-imidazolinyl group were particularly effective against SW620 colon carcinoma cells, with IC50 values of 0.4 and 0.7 μM, respectively. mdpi.com

In the context of leukemia, novel pyridazine (B1198779) derivatives have been shown to inhibit cell proliferation in cell lines such as K562, Molt4, Nalm6, and REH. rsc.org Specifically, one derivative, designated P10, effectively inhibited proliferation in Nalm6 cells. rsc.org Imidazopyridine-carboxamides and carboximidamides have also been tested against human leukemia cell lines (K562 and HL-60) and multiple myeloma cell lines (U266 and H929), showing cytotoxic activity. researchgate.net

Research on breast cancer has also yielded promising results. One study reported that a derivative with an N-hydroxy-carboximidamide group exhibited high cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line, with an IC50 value of 0.082 µM. mdpi.com Other synthesized 3H-imidazo[4,5-b]pyridine derivatives showed prominent anticancer activity against both MCF-7 and BT-474 breast cancer cell lines. eurjchem.com Additionally, a dual FLT3/Aurora kinase inhibitor, compound 27e , displayed antiproliferative activity against HCT116 human colon carcinoma (GI50 = 0.300 μM) and human FLT3-ITD positive AML cell lines MOLM-13 (GI50 = 0.104 μM) and MV4–11 (GI50 = 0.291 μM). acs.org

Table 1: Antiproliferative Activity of Imidazo[4,5-d]pyridazine Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell Line(s)Activity (IC50/GI50)Reference
Bromo-substituted imidazo[4,5-b]pyridine with 4-cyanophenylHeLa, SW620, HepG21.8–3.2 μM mdpi.com
Imidazo[4,5-b]pyridine with unsubstituted amidino groupSW6200.4 μM mdpi.com
Imidazo[4,5-b]pyridine with 2-imidazolinyl groupSW6200.7 μM mdpi.com
Imidazo[4,5-c]pyridine with N-hydroxy-carboximidamideMCF-70.082 µM mdpi.com
Compound 27e (dual FLT3/Aurora kinase inhibitor)HCT1160.300 μM acs.org
Compound 27e (dual FLT3/Aurora kinase inhibitor)MOLM-13 (AML)0.104 μM acs.org
Compound 27e (dual FLT3/Aurora kinase inhibitor)MV4–11 (AML)0.291 μM acs.org
Imidazo[4,5-d]pyridazine nucleosidesL1210 (murine leukemia), B16 (melanoma)>50 μg/mL rsc.org

The anticancer effects of imidazo[4,5-d]pyridazine derivatives are often linked to their ability to inhibit key enzymes in oncological pathways. Aurora kinases, particularly Aurora A, are crucial for mitosis and are frequently overexpressed in various cancers, making them a promising therapeutic target. mdpi.commdpi.com A series of imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases. acs.org For example, compound 51 (CCT137690) is a potent inhibitor of Aurora-A (IC50 = 0.015 μM), Aurora-B (IC50 = 0.025 μM), and Aurora-C (IC50 = 0.019 μM). acs.org Another optimized derivative, 27e , was identified as a potent dual inhibitor of Aurora kinases (Aurora-A Kd = 7.5 nM, Aurora-B Kd = 48 nM) and FLT3 kinase. nih.gov

Poly(ADP-ribose) polymerase (PARP) is another critical target, especially in the context of DNA repair in cancer cells. mdpi.comtandfonline.com Novel pyridazine derivatives have been shown to inhibit PARP1 enzymatic activity at nanomolar concentrations. rsc.org One of the most effective compounds, designated P10, showed an IC50 value of approximately 2.77 nM for inhibiting intrinsic PARP activity in Nalm6 cell extracts, which was comparable to the established PARP inhibitor Olaparib. rsc.org A series of imidazo[4,5-c]pyridines also demonstrated moderate to good PARP inhibitory activity, with one compound showing an IC50 value of 8.6 nM. mdpi.com

Table 2: Inhibition of Molecular Targets by Imidazo[4,5-d]pyridazine Derivatives

Compound/DerivativeMolecular TargetActivity (IC50/Kd)Reference
Compound 51 (CCT137690)Aurora-A0.015 μM (IC50) acs.org
Compound 51 (CCT137690)Aurora-B0.025 μM (IC50) acs.org
Compound 27e Aurora-A7.5 nM (Kd) nih.gov
Compound 27e Aurora-B48 nM (Kd) nih.gov
Compound 27e FLT36.2 nM (Kd) nih.gov
Pyridazine Derivative P10PARP1 (intrinsic)~2.77 nM (IC50) rsc.org
Imidazo[4,5-c]pyridine derivativePARP8.6 nM (IC50) mdpi.com

Antimicrobial Efficacy of Imidazo[4,5-d]pyridazine Derivatives

Beyond their anticancer potential, imidazo[4,5-d]pyridazine derivatives have demonstrated significant antimicrobial properties, showing activity against a range of bacterial and fungal pathogens. ontosight.airesearchgate.nettsijournals.com

Derivatives of the imidazo[4,5-d]pyridazine scaffold have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Studies have shown that certain derivatives are effective against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. In one study, newly synthesized imidazo[4,5-b]pyridine derivatives were tested against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Staphylococcus typhi) bacteria, with some compounds showing notable effectiveness. ijpbs.com For instance, compound VId was reported to be particularly effective against all tested bacterial strains. ijpbs.com

Another study found that while many imidazo[4,5-b]pyridine derivatives had high MIC values (> 64 μM), a bromo-substituted derivative (14 ) showed moderate activity against E. coli with an MIC of 32 μM. mdpi.com Research on other imidazo[4,5-b]pyridine derivatives revealed that Gram-positive bacteria, such as Bacillus cereus, were more sensitive to the compounds than Gram-negative bacteria like E. coli. nih.govmdpi.com Specifically, one compound exhibited a strong inhibitory effect against B. cereus with a minimum inhibitory concentration (MIC) of 0.07 mg/mL. mdpi.com Furthermore, imidazopyridinyl-bithiazole hybrids have demonstrated excellent antibacterial properties against all tested bacteria, in some cases being more active than standard inhibitors. bohrium.com

Table 3: Antibacterial Activity of Imidazo[4,5-d]pyridazine Derivatives

Compound/Derivative ClassBacterial Strain(s)Activity (MIC)Reference
Bromo-substituted derivative 14 E. coli32 μM mdpi.com
Imidazo[4,5-b]pyridine derivative 2 Bacillus cereus0.07 mg/mL mdpi.com
Imidazo[4,5-b]pyridine derivative 2 E. coli0.315 mg/mL mdpi.com
Imidazopyridinyl-bithiazole hybrid 10 S. aureusParallel to Ampicillin bohrium.com
Imidazo[4,5-b]pyridine derivativesGram-positive bacteriaMore sensitive nih.gov
Imidazo[4,5-b]pyridine derivativesGram-negative bacteriaMore resistant nih.gov

The antifungal potential of the imidazo[4,5-d]pyridazine core has also been explored. researchgate.netresearchgate.net Certain imidazo[4,5-b]pyridine derivatives have exhibited good fungicidal activity against Puccinia polysora, with one compound (7b ) showing an EC50 value of 4.00 mg/L, comparable to the commercial fungicide tebuconazole. researchgate.net Another study reported that an imidazo[4,5-d]pyridine derivative, compound 1c , could inhibit the mycelial growth of Fusarium oxysporum. researchgate.net

Synthesized compounds have also been tested against common fungal pathogens such as Aspergillus niger and Candida albicans. ijpbs.com In one series, a specific derivative (VId ) was found to be effective against the tested fungi. ijpbs.com Further research has shown that some imidazo[4,5-c] and [4,5-b]pyridine derivatives possess promising activity against Candida albicans and Candida parapsilosis, with some compounds registering low MIC values of 4-8 µg/mL. nih.gov

Table 4: Antifungal Activity of Imidazo[4,5-d]pyridazine Derivatives

Compound/Derivative ClassFungal Strain(s)Activity (EC50/MIC)Reference
Imidazo[4,5-b]pyridine derivative 7b Puccinia polysora4.00 mg/L (EC50) researchgate.net
Imidazo[4,5-d]pyridine derivative 1c Fusarium oxysporumInhibited mycelial growth researchgate.net
Imidazo[4,5-c]/[4,5-b]pyridine derivativesCandida albicans, C. parapsilosis4-8 µg/mL (MIC) nih.gov
3H-imidazo[4,5-b]pyridine derivative 3f Aspergillus niger, Candida albicansProminent activity eurjchem.com

Antiviral Properties of Imidazo[4,5-d]pyridazine Analogs

The structural similarity of imidazo[4,5-d]pyridazines to naturally occurring purines makes them interesting candidates for antiviral drug development. rsc.orgnih.gov Research has focused on their ability to interfere with viral replication processes.

Nucleoside analogs containing the imidazo[4,5-d]pyridazine ring system have been characterized as modulators of the unwinding reaction mediated by the West Nile Virus (WNV) nucleoside triphosphatase/helicase. nih.govnih.gov One such compound, HMC-HO4 (1-(2'-O-methyl-beta-D-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione), was found to inhibit the helicase activity of the WNV enzyme with a half-maximal inhibitory concentration (IC50) of 30 μM. nih.govresearchgate.net The antiviral activity observed in cell culture suggests this inhibition of helicase activity is a key mechanism of action, presenting a potential starting point for a new class of helicase-specific antiviral drugs. nih.govresearchgate.net

In addition to activity against flaviviruses, some imidazo[4,5-b]pyridine derivatives have shown weak but broad anti-influenza virus activity, inhibiting H1N1, H3N2, and B subtypes. mdpi.com Other studies have investigated related structures, such as imidazo[4,5-b]quinoxaline nucleosides, as analogs of antiviral benzimidazoles for activity against human cytomegalovirus (HCMV), although these showed less activity or more cytotoxicity than the lead compounds. umich.edu

Table 5: Antiviral Activity of Imidazo[4,5-d]pyridazine Analogs

Compound/AnalogVirusMechanism/ActivityReference
HMC-HO4 West Nile Virus (WNV)Inhibition of NTPase/helicase (IC50 = 30 μM) nih.govresearchgate.net
Bromo-substituted imidazo[4,5-b]pyridinesInfluenza A (H1N1, H3N2), Influenza BWeak but broad activity mdpi.com
Imidazo[4,5-b]quinoxaline nucleosidesHuman Cytomegalovirus (HCMV)Less active/more cytotoxic than TCRB umich.edu

Modulation of Viral Enzyme Activities (e.g., West Nile Virus Nucleoside Triphosphatase/Helicase, Anti-HCV Agents)

Derivatives of 1H-Imidazo[4,5-d]pyridazine have shown notable potential in the modulation of viral enzymes, particularly those essential for the replication of viruses like the West Nile Virus (WNV) and Hepatitis C Virus (HCV).

West Nile Virus Nucleoside Triphosphatase/Helicase:

Research has focused on the effect of imidazo[4,5-d]pyridazine nucleoside analogues on the WNV nucleoside triphosphatase/helicase (NTPase/helicase), an enzyme critical for unwinding viral RNA during replication. nih.govnih.gov One such analogue, HMC-HO4, demonstrated a direct inhibitory effect on the helicase activity of the WNV enzyme, with a half-maximal inhibitory concentration (IC50) of 30 μM. nih.govnih.gov This inhibition of the enzyme's unwinding function is believed to be a key mechanism behind the observed antiviral activity of these compounds against WNV in cell cultures. nih.govdntb.gov.uaresearchgate.net Interestingly, the effects of these imidazo[4,5-d]pyridazine nucleosides were found to be enzyme-specific when compared to the related NTPase/helicase from HCV. nih.govdntb.gov.uaresearchgate.net This suggests that these compounds could serve as a foundation for developing a new class of helicase-specific antiviral drugs. nih.govdntb.gov.uaresearchgate.net

The interaction of these compounds with the viral enzyme can be complex. While some nucleoside analogues that interact with double-stranded DNA or RNA typically inhibit unwinding enzymes, certain imidazo[4,5-d]pyridazine nucleosides have been observed to facilitate the unwinding reaction mediated by the WNV NTPase/helicase under specific conditions. nih.govdntb.gov.ua This enhancing effect is dependent on the concentration of the compound and the duration of its exposure to the DNA substrate. nih.gov Despite this, compounds like HMC-HO4 were found to uncouple the ATPase and helicase activities of the enzyme by directly interacting with it, ultimately leading to the inhibition of its helicase function. nih.gov

Anti-HCV Agents:

The 4-amino-1H-imidazo[4,5-d]pyridazin-7(6H)-one ring system, considered a purine (B94841) isostere, has been a basis for synthesizing potential anti-HCV agents. nih.gov For instance, 4-amino-1-(2-methyl-β-D-ribofuranosyl)-3H-imidazo[4,5-d] pyriazin-7-(6H)-one and 7-amino-1-(2-methyl-δ-D-ribofuranosyl)-1H-imidazo [4,5-d] pyridazin-4-(5H)-one were synthesized based on the known biological activity of this scaffold. nih.gov The development of such nucleoside analogues is a promising strategy in the search for new treatments for HCV. researchgate.net

Table 1: Antiviral Activity of this compound Derivatives

Compound/Derivative Target Virus/Enzyme Activity Key Findings
HMC-HO4 West Nile Virus NTPase/Helicase Inhibition IC50 of 30 μM for helicase activity. nih.govnih.gov
Imidazo[4,5-d]pyridazine Nucleoside Analogues West Nile Virus NTPase/Helicase Modulation Can facilitate or inhibit unwinding depending on conditions. nih.govdntb.gov.ua
4-amino-1H-imidazo[4,5-d]pyridazin-7(6H)-one derivatives Hepatitis C Virus (HCV) Potential Inhibition Synthesized as potential anti-HCV agents based on purine isostere concept. nih.gov

Anti-inflammatory Effects of Imidazo[4,5-d]pyridazine Derivatives

Several derivatives of the this compound scaffold have demonstrated significant anti-inflammatory properties. This activity is often attributed to their ability to modulate key inflammatory pathways. For example, some compounds in this class may inhibit the NF-kappaB signaling pathway, which plays a crucial role in the inflammatory response.

Research into diaryl substituted 3H-imidazo[4,5-b]pyridine derivatives has revealed their potential as both anticancer and anti-inflammatory agents. nih.gov These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for anti-inflammatory drugs. nih.gov The findings indicated that these derivatives are potent and selective inhibitors of COX-2. nih.gov

The structural similarity of imidazo[4,5-b]pyridines to purines has spurred investigations into their anti-inflammatory potential. nih.gov The diaryl pharmacophore, a key structural element in many anti-inflammatory molecules, is present in some of these derivatives, contributing to their activity. nih.gov Furthermore, certain imidazo[4,5-b]pyridine derivatives have been studied for their role in mitigating retinal ischemia by affecting inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov

Antioxidant Activities of Imidazo[4,5-d]pyridazine Compounds

The antioxidant potential of imidazo[4,5-d]pyridazine derivatives has been an area of active research. vietnamjournal.ru These compounds have shown the ability to scavenge free radicals, which are implicated in oxidative stress and various diseases.

Studies on 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives have explored their antioxidative properties. irb.hr The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging methods, as well as by measuring their electrochemical oxidation potentials. irb.hr

In one study, a series of imidazo[4,5-b]pyridine derivatives were synthesized and tested for their antioxidant and antimicrobial activities. researchgate.net The radical scavenging potential was assessed using the DPPH assay, which measures the ability of a compound to donate an electron to the stable DPPH free radical. researchgate.net The results indicated that some of these compounds possess notable antioxidant activity. researchgate.net For example, specific derivatives with N,N-(CH3)2 and N,N-(CH2CH3)2 groups at the para position of a phenyl ring showed significantly improved activity compared to the standard antioxidant BHT. irb.hr

Computational analyses have suggested that the antioxidant features of these compounds are primarily based on their hydrogen atom transfer properties. irb.hr This activity can be enhanced by N-alkylation of the imidazole (B134444) nitrogen or by introducing electron-donating substituents on a distant phenyl ring. irb.hr

Table 2: Antioxidant Activity of Imidazo[4,5-b]pyridine Derivatives

Derivative Series Assay Key Findings
6-chloro-2-aryl-1H-imidazo[4,5-b]pyridines DPPH, ABTS, Electrochemical oxidation Showed antioxidative potential. irb.hr
Imidazo[4,5-b]pyridine derivatives DPPH Some compounds exhibited notable antioxidant activity. researchgate.net
N-substituted imidazo[4,5-b]pyridine derived acrylonitriles DPPH, ABTS, FRAP Derivatives with N,N-dialkylamino groups showed significantly improved activity. irb.hr

Modulation of Specific Biological Receptors and Enzymes

The versatility of the this compound scaffold extends to its interaction with specific receptors and enzymes, leading to a range of biological effects.

Derivatives of this compound have been identified as agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8). google.com These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering immune responses. nih.govrsc.org Specifically, TLR7 and TLR8 detect single-stranded RNA from viruses, leading to the production of interferons and other inflammatory cytokines. nih.govrsc.org

The imidazo[4,5-c]pyridine scaffold, derived from the imidazoquinoline structure, has been a focus of research for developing TLR7 and TLR8 agonists. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the 1H-imidazo[4,5-c]pyridine core can influence the potency and selectivity of these compounds for TLR7 and TLR8. rsc.org For instance, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was found to be a pure TLR7 agonist with minimal activity on TLR8. rsc.org The agonistic activity of these compounds leads to the induction of type-I interferons (IFN-α/β), which are essential for controlling adaptive immunity. rsc.org

Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it an attractive target for the development of new antitubercular drugs. nih.govmdpi.com Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated as potential inhibitors of DprE1. nih.govnih.gov

A ligand-based drug design approach has led to the synthesis of novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as potential DprE1 inhibitors. nih.gov Molecular docking studies have been used to predict the binding interactions of these compounds with the active site of the enzyme. nih.gov The imidazo-pyridine scaffold has been identified as a starting point for developing non-covalent inhibitors of DprE1. nih.gov

Aminoacyl-tRNA synthetases are essential enzymes responsible for charging tRNA molecules with their corresponding amino acids, a critical step in protein synthesis. Inhibiting these enzymes can be an effective strategy for developing antimicrobial agents.

Methionyl-tRNA Synthetase (MetRS) Inhibitors:

Derivatives of 1H-imidazo[4,5-b]pyridine have been designed and synthesized as inhibitors of Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), a key target for treating human African trypanosomiasis. nih.govnih.gov Structure-guided design has led to the development of potent inhibitors with low nanomolar efficacy. nih.gov For example, incorporating a 5-fluoroimidazo[4,5-b]pyridine fragment into inhibitors has been shown to improve their bioavailability while maintaining or even enhancing their efficacy. rcsb.org

Tyrosyl-tRNA Synthetase (TyrRS) Inhibitors:

The imidazo[4,5-b]pyridine scaffold has also been explored for its potential to inhibit tyrosyl-tRNA synthetase. researchgate.net Research has focused on designing and synthesizing new imidazo[4,5-b]pyridine-5-thione derivatives as potential TyrRS inhibitors. researchgate.net These studies often involve ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis and molecular docking to predict the drug-like properties and binding interactions of the synthesized compounds. researchgate.net

Table 3: Modulation of Specific Receptors and Enzymes by Imidazo[4,5-d]pyridazine Derivatives

Derivative Series Target Receptor/Enzyme Activity Therapeutic Potential
1H-Imidazo[4,5-c]pyridines Toll-Like Receptor 7 (TLR7) and 8 (TLR8) Agonism Immunomodulation, Vaccine Adjuvants google.comnih.govrsc.org
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) Inhibition Antitubercular nih.govnih.gov
1H-Imidazo[4,5-b]pyridines Methionyl-tRNA Synthetase (MetRS) Inhibition Anti-trypanosomal nih.govnih.govrcsb.org
Imidazo[4,5-b]pyridine-5-thiones Tyrosyl-tRNA Synthetase (TyrRS) Inhibition Antimicrobial researchgate.netresearchgate.net

Nucleoside Transport Inhibition

Derivatives of the this compound scaffold have been investigated for their ability to inhibit nucleoside transport systems. These transport systems are crucial for the cellular uptake of natural nucleosides and certain antiviral or anticancer nucleoside drugs. The synthesis of S4-substituted nucleosides featuring the imidazo[4,5-d]pyridazine ring system has been a key area of this research. researchgate.net These compounds were specifically evaluated as inhibitors of nucleoside transport into human erythrocytes. researchgate.net

One notable derivative, 4-(p-nitrobenzylthio)-1-(beta-D-ribofuranosyl)imidazo[4,5-d]pyridazine, was synthesized and tested for its ability to inhibit the transport of adenosine (B11128). researchgate.net Its performance was compared against potent and specific inhibitors of carrier-mediated transport, such as nitrobenzylmercaptopurine riboside (NBMPR). researchgate.net Research findings indicated that while the imidazo[4,5-d]pyridazine analogue did inhibit adenosine transport, it was approximately 4-fold less active than NBMPR. researchgate.net This line of inquiry highlights the potential of the this compound core as a scaffold for developing novel nucleoside transport inhibitors, although further optimization is required to match the potency of established agents.

Table 1: Inhibition of Adenosine Transport by this compound Derivatives

Compound Name Target Activity Compared to NBMPR Source

Therapeutic Potential in Neurological Disorders

The this compound scaffold is emerging as a promising platform for the development of therapeutics targeting neurological disorders. google.com Research suggests that derivatives of this heterocyclic system may possess neuroprotective properties, which could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have indicated that these compounds have the potential to modulate neurotransmitter systems and may also exert antioxidant effects, both of which are critical mechanisms for preserving neuronal health.

A more specific therapeutic application lies in their function as Corticotropin Releasing Factor (CRF) receptor antagonists. google.comgoogle.com Certain this compound-7-one derivatives have been identified as CRF antagonists, which are under investigation for the treatment of anxiety, depression, and other psychiatric and neurological conditions. google.comgoogle.com The antagonism of CRF receptors is a well-regarded strategy for managing disorders related to stress.

Furthermore, the structural similarity of imidazopyridazines to purines suggests their potential role as adenosine receptor (AR) antagonists. Selective antagonists of the A2A adenosine receptor subtype are considered attractive therapeutic targets for several central nervous system diseases, including motor dysfunctions characteristic of Parkinson's disease. nih.gov While research has broadly covered various heterocyclic antagonists, the potential for this compound derivatives to function as selective AR antagonists presents a viable avenue for developing novel treatments for neurodegenerative disorders. nih.govunifi.it

Table 2: Investigated Neurological Applications of this compound Derivatives

Therapeutic Area Proposed Mechanism Compound Class Source
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) Neuroprotection, Neurotransmitter Modulation, Antioxidant Properties Imidazo-pyridazine derivatives
Anxiety, Depression, Psychiatric Disorders Corticotropin Releasing Factor (CRF) Antagonism This compound-7-ones google.comgoogle.com

Structure Activity Relationship Sar Studies of 1h Imidazo 4,5 D Pyridazine Derivatives

Impact of Substituent Variation on Biological Activity

The biological activity of 1H-imidazo[4,5-d]pyridazine derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Research on related imidazopyridine scaffolds, such as imidazo[4,5-b]pyridines, provides valuable insights into the potential SAR of 1H-imidazo[4,5-d]pyridazines.

For instance, in a series of tetracyclic imidazo[4,5-b]pyridine derivatives designed as potential antiproliferative agents, the position of the nitrogen atom in the pyridine (B92270) ring and the nature of amino side chains significantly influenced their activity. irb.hr Regioisomers with amino substituents at position 2 of the tetracyclic skeleton showed a marked enhancement in activity compared to their counterparts. irb.hr

In another study on imidazo[4,5-b]pyridine-based kinase inhibitors, the introduction of different heteroaryl substituents at the R2 position was explored. While most five-membered heteroaromatic rings led to a decrease in potency against Aurora-A kinase, 1-methyl-1H-imidazol-5-yl and 1-methyl-1H-pyrazol-4-yl derivatives were notable exceptions. acs.org Further modifications to the pyrazole (B372694) ring, such as the addition of a methyl group at the 3-position, enhanced both Aurora-A inhibition and cell growth inhibitory potency. acs.org

The following table summarizes the structure-activity relationships of a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives against Mycobacterium tuberculosis H37Rv, illustrating the impact of substitutions at the 2-position.

CompoundR-group (at position 2)Antitubercular Activity (MIC in µg/mL)
5c4-Chlorophenyl0.4
5g4-Fluorophenyl0.8
5i3-Nitrophenyl0.8
5v3-Nitrophenyl0.8
5n2-Methylphenyl>6.25
5u3-Bromophenyl1.6

Data sourced from: PubMed Central. nih.gov

Similarly, the antiproliferative activity of amidino-substituted imidazo[4,5-b]pyridines against various cancer cell lines highlights the importance of the substituent at the amidino group.

CompoundSubstituentCell LineIC50 (µM)
14Bromo-substituted with 2-imidazolinyl amidino groupGlioblastoma8.0
Non-Hodgkin lymphoma8.4
Pancreatic adenocarcinoma9.4
Acute myeloid leukemia>50
10Unsubstituted amidino groupColon Carcinoma (SW620)0.4

Data sourced from: MDPI. mdpi.com

These examples underscore the principle that even minor modifications to the substituents on the imidazo[4,5-d]pyridazine scaffold can lead to significant changes in biological activity, providing a roadmap for the design of more potent and selective therapeutic agents.

Stereochemical Considerations in Imidazo[4,5-d]pyridazine Bioactivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors. While specific studies on the stereochemical aspects of this compound derivatives are limited, the general principles of stereoisomerism in drug action are applicable.

For instance, in a study of tricyclic pyridazinone derivatives, which share a nitrogen-containing heterocyclic core, the enantiomers of a particular compound were separated and evaluated. The (S)-(-)-enantiomer was found to be twice as potent as the (R)-(+)-enantiomer, highlighting the importance of stereochemistry in the bioactivity of these compounds.

This differential activity is attributed to the three-dimensional arrangement of atoms, which determines how the molecule fits into the binding site of its biological target. A specific stereoisomer may have a more complementary fit, leading to stronger binding and higher efficacy. Therefore, for any chiral this compound derivative, it is crucial to investigate the biological activity of individual enantiomers to identify the more active and potentially less toxic isomer for further development. The synthesis of stereochemically pure compounds or the separation of racemic mixtures is a critical step in the drug discovery and development process for this class of compounds.

Pharmacophore Elucidation for Imidazo[4,5-d]pyridazine Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The elucidation of a pharmacophore for a particular biological target often begins with the analysis of the SAR of a series of active compounds. For kinase inhibitors based on the related imidazo[4,5-c]pyridine scaffold, 3D pharmacophore models have highlighted the importance of the chloro and benzyl (B1604629) groups in hydrophobic interactions within the enzyme's binding pocket. Docking studies can further refine these models by simulating the binding of the ligands to the target protein and identifying key hydrogen bonding interactions with active-site residues.

A general pharmacophore model for kinase inhibition by imidazopyridine-type compounds often includes:

A heterocyclic core that can form hydrogen bonds with the hinge region of the kinase.

Hydrophobic substituents that occupy the hydrophobic pockets of the active site.

A solvent-exposed region where modifications can be made to improve physicochemical properties.

For this compound derivatives, a hypothetical pharmacophore for a specific target could be developed by aligning a set of active molecules and identifying their common structural features. This model would then serve as a template for virtual screening of compound libraries to identify new potential hits or for the rational design of novel derivatives with improved activity and selectivity. The use of both ligand-based and structure-based pharmacophore modeling can be a valuable strategy in the discovery of new drugs based on the this compound scaffold. mdpi.com

Emerging Applications and Future Directions for 1h Imidazo 4,5 D Pyridazine Research

Imidazo[4,5-d]pyridazine as Versatile Building Blocks in Chemical Synthesis

The 1H-Imidazo[4,5-d]pyridazine core serves as a foundational structure for the synthesis of a wide array of more complex molecules. Its reactivity allows for functionalization at various positions, leading to the creation of diverse chemical libraries. A significant area of application is in the synthesis of nucleoside analogues. For instance, researchers have developed multi-step synthetic routes to produce derivatives like 1-(2'-deoxy-β-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione and its 2'-O-methyl counterpart. mdpi.commdpi.com These syntheses often commence from precursors such as methyl 1-(β-D-ribofuranosyl)imidazo-4,5-dicarboxylate, involving steps like hydroxyl group protection, specific modifications on the sugar moiety, and finally, cyclization with hydrazine (B178648) to form the pyridazine (B1198779) ring. mdpi.commdpi.com

The synthesis of functionalized pyridazino[4,5-d]pyridazine (B3350090) derivatives has also been achieved through condensation reactions. asianpubs.orgasianpubs.org One approach involves the reaction of ninhydrin (B49086) with 1,3-dione compounds like barbituric acid to create precursors that, upon treatment with hydrazine, yield the desired fused heterocyclic system. asianpubs.orgasianpubs.org The versatility of the imidazo[4,5-d]pyridazine scaffold is further demonstrated by its use in creating compounds with potential antiviral properties, such as analogues that modulate the activity of enzymes like the West Nile Virus NTPase/helicase. nih.govnih.gov These synthetic strategies highlight the role of the imidazo[4,5-d]pyridazine ring system as a crucial intermediate for building molecules with specific biological or material properties.

Precursor CompoundReagentsSynthesized DerivativeReference
Methyl 1-(β-D-ribofuranosyl)imidazo-4,5-dicarboxylate1. Bis-silylating agent 2. 2'-thionocarbonate formation 3. tri-n-butyltin hydride 4. Hydrazine hydrate (B1144303)1-(2'-deoxy-β-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione mdpi.com
Methyl 1-(β-D-ribofuranosyl)imidazo-4,5-dicarboxylate1. Bis-silylating agent 2. Methylation 3. Silyl (B83357) deprotection 4. Hydrazine1-(2'-O-methyl-β-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione mdpi.com
Ninhydrin and Barbituric acid1. Sodium hydroxide (B78521) 2. Hydrazine monohydrateFunctionalized Pyridazino[4,5-d]pyridazine asianpubs.orgasianpubs.org

Applications in Antisense and Triple-Helical Nucleic Acid Technologies

A particularly promising application for this compound derivatives is in the field of nucleic acid technologies. Nucleoside analogues containing this heterocyclic base are being investigated as building blocks for synthetic oligonucleotides used in antisense and triple-helix strategies. mdpi.commdpi.com These technologies aim to control gene expression by designing short nucleic acid strands that bind to specific mRNA (antisense) or double-stranded DNA (triple-helix) sequences.

The 1-(2'-O-methyl-β-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione nucleoside is considered an attractive component for these applications. mdpi.com The 2'-O-methyl modification on the ribose sugar is known to confer increased binding affinity to target RNA and enhanced resistance to degradation by cellular nucleases, which are desirable properties for antisense oligonucleotides. Similarly, the 2'-deoxy analogue, 1-(2'-deoxy-β-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione, is a necessary building block for creating modified DNA strands. mdpi.com Molecular modeling studies suggest that the imidazo[4,5-d]pyridazine base possesses unique structural features, including the potential to form three hydrogen bonds with a cytidine (B196190) base, which could lead to altered double-helical structures and potentially enhanced binding specificity in triplex formations. mdpi.com

Development of Energetic Materials Based on Nitrogen-Rich Imidazo[4,5-d]pyridazine Cations

The high nitrogen content inherent in the imidazo[4,5-d]pyridazine ring system makes it an excellent candidate for the development of advanced energetic materials. High-nitrogen compounds are sought after for explosives and propellants because their decomposition often produces a large volume of nitrogen gas (N₂), releasing significant energy with the formation of its stable triple bond.

Researchers have successfully synthesized a novel nitrogen-rich fused heterocyclic cation, this compound-2,4,7-triamine, in a one-step reaction. at.uaacs.org This cation has been used to prepare energetic ionic salts, such as perchlorates. Two different crystal forms (polymorphs) of the perchlorate (B79767) salt, α-4 and β-4, were obtained under different crystallization conditions. at.uaacs.org These salts exhibit properties highly desirable for energetic materials, including high density and good thermal stability. The high density is attributed to strong intermolecular interactions, including ionic bonds, hydrogen bonds, and π-π stacking, which are prevalent in the crystal structure. at.uaacs.org The development of such fused heterocyclic energetic cations is a significant step toward creating a new class of low-sensitivity, high-performance energetic compounds. at.uaacs.org

CompoundDensity (g·cm⁻³)Thermal Decomposition (°C)Detonation Velocity (m·s⁻¹)Detonation Pressure (GPa)Reference
α-4 (perchlorate salt)1.93274843732.86 acs.org
β-4 (perchlorate salt)1.88272812829.4 acs.org

Role of Imidazo[4,5-d]pyridazine Derivatives in Corrosion Inhibition

Derivatives of nitrogen-containing heterocyclic compounds are widely recognized for their ability to inhibit the corrosion of metals, particularly steel in acidic environments. Although research specifically on this compound is limited, extensive studies on closely related isomers like imidazo[4,5-b]pyridines and other pyridazine derivatives provide strong evidence for their potential application in this area. najah.eduelectrochemsci.org These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu

The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen, and in some derivatives, oxygen or sulfur) and π-electrons in the aromatic rings. electrochemsci.org The nitrogen atoms can act as adsorption centers by sharing their lone pair of electrons with the vacant d-orbitals of iron atoms on the steel surface. The adsorption can be physical (electrostatic) or chemical (chemisorption), with the latter providing a more robust and stable protective film. Studies on imidazo[4,5-b]pyridine derivatives have shown high inhibition efficiencies, often exceeding 90%, for mild steel in 1.0 M HCl solutions. najah.edu The inhibitor molecules were found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. najah.edu Given the structural similarities, it is highly probable that derivatives of this compound would exhibit comparable or potentially superior corrosion inhibition properties.

Future Research Prospects and Challenges in Imidazo[4,5-d]pyridazine Chemistry

The chemistry of this compound is an expanding field with considerable prospects and inherent challenges. The demonstrated utility of its derivatives as precursors for nucleoside analogues, energetic materials, and potential corrosion inhibitors lays the groundwork for future exploration.

Future Prospects:

Medicinal Chemistry: The structural similarity to purines makes the imidazo[4,5-d]pyridazine scaffold a prime candidate for the design of enzyme inhibitors (e.g., kinase or helicase inhibitors) and receptor antagonists. nih.govnih.gov Further derivatization could lead to new therapeutic agents for various diseases.

Materials Science: The development of novel energetic materials can be expanded by pairing the this compound-2,4,7-triamine cation with other energetic anions to fine-tune properties like sensitivity and detonation performance. at.uaacs.org Furthermore, the fluorescent properties noted in some pyridazino[4,5-d]pyridazine derivatives suggest potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. asianpubs.orgasianpubs.org

Supramolecular Chemistry: The hydrogen bonding capabilities of the ring system can be exploited to construct complex supramolecular architectures, metal-organic frameworks (MOFs), and coordination polymers with unique catalytic or gas storage properties.

Challenges:

Synthetic Methodologies: A key challenge lies in the development of efficient and regioselective synthetic routes. The multiple nitrogen atoms in the heterocyclic core can lead to mixtures of isomers during reactions like alkylation or glycosylation, complicating purification and reducing yields. scilit.com Overcoming these regioselectivity issues is crucial for practical applications.

Scalability: For applications in energetic materials or as industrial corrosion inhibitors, the synthesis must be scalable, cost-effective, and safe. Current multi-step laboratory syntheses may not be suitable for large-scale production without significant optimization.

Comprehensive Characterization: While initial studies are promising, a deeper understanding of the structure-property relationships is needed. This requires extensive characterization of new derivatives, including detailed electrochemical studies for corrosion inhibition, performance testing for energetic materials, and biological assays for medicinal applications.

Q & A

Q. What are the primary synthetic challenges associated with 1H-imidazo[4,5-d]pyridazine, and how can they be addressed methodologically?

The synthesis of this compound is less developed compared to its isomer imidazo[1,2-b]pyridazine. Key challenges include regioselective ring fusion and functionalization. Transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts with acetylacetonate ligands) are emerging as effective strategies to address these challenges. Solvent selection (e.g., THF, isopropanol) and base catalysts (e.g., K2_2CO3_3, triethylamine) also influence reaction efficiency .

Q. How can the structural identity and purity of this compound derivatives be confirmed experimentally?

Advanced spectroscopic techniques such as 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography are critical. For example, crystallographic data (CCDC 1017138) validate fused-ring geometry, while InChI keys (e.g., YOWIYVXZLOSSJZ-UHFFFAOYSA-N) ensure stereochemical accuracy. Chromatographic methods (HPLC, TLC) and melting-point analysis further confirm purity .

Q. What are the key structural features influencing the stability of this compound under varying conditions?

Stability is affected by substituent electronic effects and ring strain. Electron-withdrawing groups (e.g., nitro, cyano) on the pyridazine ring enhance thermal stability, while bulky substituents (e.g., benzyl) may induce steric hindrance. Storage at low temperatures (-20°C) in inert solvents (e.g., DMSO) is recommended for long-term stability .

Advanced Research Questions

Q. How do structural modifications at position 2 of this compound impact pharmacological profiles, such as histamine release?

Structure-activity relationship (SAR) studies reveal that a piperazine group at position 2 correlates with histamine release in rats. Substituting piperazine with 3-amino-piperidine retains DPP-IV inhibitory activity while mitigating adverse effects. Computational docking (e.g., using AutoDock Vina) can predict binding affinities to histamine receptors during lead optimization .

Q. What strategies can enhance the anticancer efficacy of this compound nucleosides?

Early evaluations showed limited cytotoxicity (ID50_{50} >50 µg/mL against L1210 leukemia cells). Modifications at the N-4 position (e.g., cyclohexyl, methylenefuran) and hybridization with triazole moieties may improve cellular uptake and target engagement. Comparative studies with imatinib-like scaffolds (FDA-approved for leukemia) could guide structural refinements .

Q. Can this compound derivatives be optimized for antimicrobial activity?

While direct evidence is limited, related pyridazine derivatives (e.g., isoxazolo[4,5-d]pyridazine) exhibit antimicrobial properties via topoisomerase IV inhibition. Introducing urea/thiourea groups at strategic positions and evaluating minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., S. aureus) is a promising approach .

Q. How do anion-π interactions influence the supramolecular chemistry of this compound derivatives?

Theoretical studies suggest that fused-ring systems (e.g., pyridazino[4,5-d]pyridazine) enhance anion-π interactions, which strengthen with additional rings. Water-mediated hydrogen bonding further stabilizes these complexes. Applications in crystal engineering (e.g., co-crystallization with nitrate or chloride anions) warrant experimental validation .

Q. What methodologies resolve contradictions in reported biological data for this compound derivatives?

Discrepancies (e.g., variable IC50_{50} values) may arise from assay conditions (e.g., cell line specificity, serum content). Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding kinetics, in vivo PK/PD studies) are critical for reproducibility. Meta-analyses of published datasets can identify outlier results .

Methodological Notes

  • Synthetic Optimization : Prioritize Pd-catalyzed Suzuki-Miyaura couplings for regioselective functionalization .
  • SAR Studies : Use QSAR models (e.g., CoMFA, CoMSIA) to predict bioactivity and reduce trial-and-error synthesis .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) and spectroscopic libraries (SDBS) to confirm compound identity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1H-Imidazo[4,5-d]pyridazine
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1H-Imidazo[4,5-d]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.